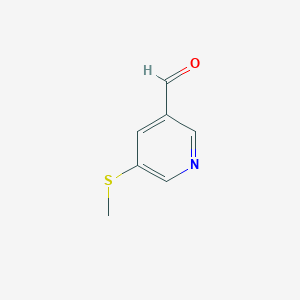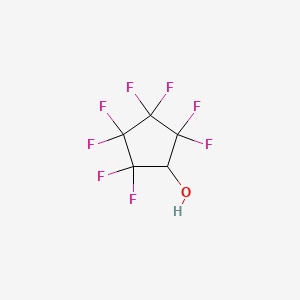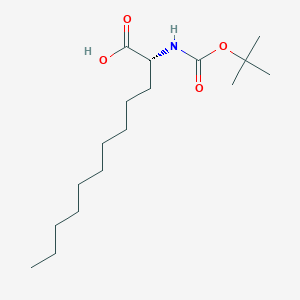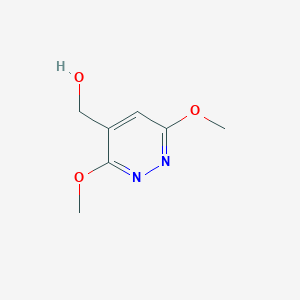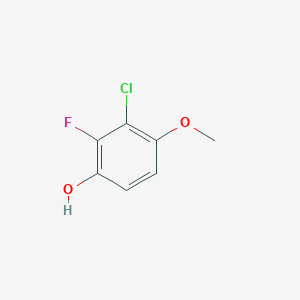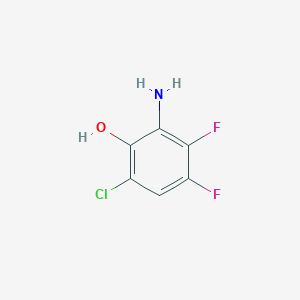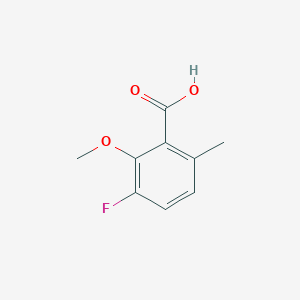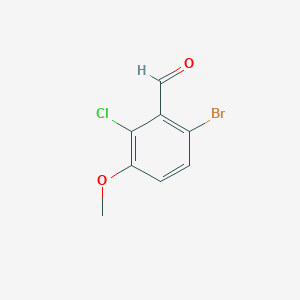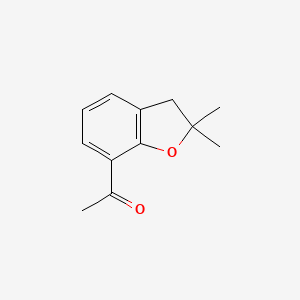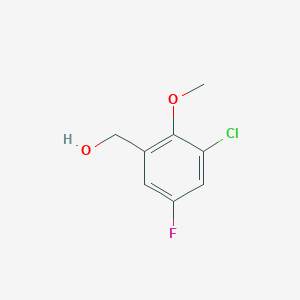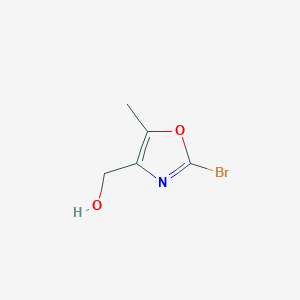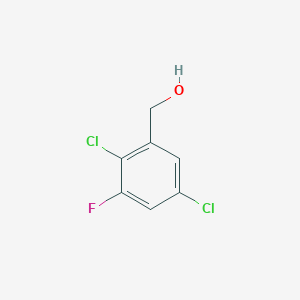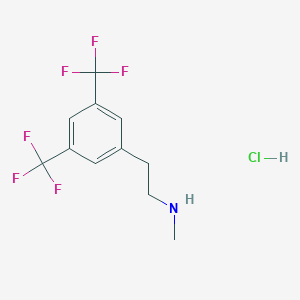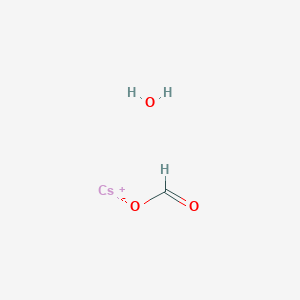
Cesium Formate Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium Formate Hydrate is a chemical compound with the formula HCOOCs·H2O. It is the cesium salt of formic acid and is typically found in a hydrated form. This compound is known for its high solubility in water and its use in various industrial applications, particularly in the oil and gas industry as a drilling fluid.
Mechanism of Action
Target of Action
Cesium formate hydrate, also known as formic acid cesium salt , primarily targets the calcium silicate hydrate (C-S-H) gel, a cement-based matrix . This matrix is a preferred candidate for immobilizing nuclear waste due to its ability to restrict the movement of cesium ions .
Mode of Action
This compound interacts with its target through a process known as inner-sphere adsorption . The cesium ions from the compound are strongly adsorbed and restricted by coordinated oxygen atoms in bridging and pair silicate tetrahedron . Water molecules are fixed in the silicate channel by a network of hydrogen bonds . This immobilization mechanism restricts the movement of cesium ions, thereby aiding in the containment of nuclear waste .
Biochemical Pathways
The biochemical pathway of this compound involves the interaction of cesium ions with the calcium silicate hydrate (C-S-H) gel . This interaction leads to the immobilization of cesium ions within the nanometer channels of the C-S-H gel . This process is crucial in the management of nuclear waste, as it prevents the spread of radioactive cesium ions .
Pharmacokinetics
It’s important to note that the compound’s primary use is in industrial applications, particularly in the immobilization of nuclear waste , rather than in biological systems.
Result of Action
The primary result of the action of this compound is the immobilization of cesium ions within the C-S-H gel . This immobilization is crucial in the management of nuclear waste, as it prevents the spread of radioactive cesium ions . The compound’s action results in a molecular-level understanding of the immobilization mechanism of different ions in the C-S-H gel pores .
Biochemical Analysis
Biochemical Properties
Cesium Formate Hydrate is used in biochemical reactions, particularly in proteomics research .
Cellular Effects
It is known that cesium ions can have significant effects on cellular function . For instance, cesium carbonate-promoted reactions have been observed in biochemical studies .
Molecular Mechanism
The molecular mechanism of this compound involves the interaction of cesium ions with other molecules. For example, cesium ions have been found to be immobilized in the nanometer channel of calcium silicate hydrate, restricted by coordinated oxygen atoms in bridging and pair silicate tetrahedron .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to exhibit stability over time
Transport and Distribution
This compound is likely transported and distributed within cells and tissues in a manner similar to other cesium compounds
Subcellular Localization
It is likely that it is localized in a manner similar to other cesium compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cesium Formate Hydrate can be synthesized through several methods. One common method involves the reaction of cesium hydroxide with formic acid:
CsOH+HCOOH→HCOOCs+H2O
Another method involves the reaction of cesium carbonate with formic acid:
Cs2CO3+2HCOOH→2HCOOCs+H2O+CO2
Industrial Production Methods
In industrial settings, cesium formate is often produced by reacting cesium hydroxide or cesium carbonate with formic acid under controlled conditions to ensure high purity and yield. The reaction is typically carried out in aqueous solution, and the resulting cesium formate is then crystallized and dried to obtain the hydrated form.
Chemical Reactions Analysis
Types of Reactions
Cesium Formate Hydrate undergoes several types of chemical reactions, including:
Oxidation: Cesium formate can be oxidized to produce cesium carbonate and carbon dioxide.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: Cesium formate can participate in substitution reactions where the formate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Often involves reducing agents like hydrogen gas or metals.
Substitution: Can involve various halides or other anions in aqueous or non-aqueous solutions.
Major Products
Oxidation: Cesium carbonate and carbon dioxide.
Reduction: Cesium metal and formic acid.
Substitution: Various cesium salts depending on the substituting anion.
Scientific Research Applications
Cesium Formate Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical studies for its unique properties.
Medicine: Investigated for potential therapeutic uses due to its ability to act as a reducing agent.
Industry: Widely used in the oil and gas industry as a high-density, environmentally friendly drilling fluid.
Comparison with Similar Compounds
Similar Compounds
- Sodium Formate
- Potassium Formate
- Lithium Formate
- Calcium Formate
Comparison
Cesium Formate Hydrate is unique among formates due to its high solubility and density. This makes it particularly valuable in applications requiring high-density solutions, such as drilling fluids in the oil and gas industry. Compared to sodium, potassium, and lithium formates, cesium formate provides superior performance in high-pressure, high-temperature environments.
Properties
IUPAC Name |
cesium;formate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Cs.H2O/c2-1-3;;/h1H,(H,2,3);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIFZSGIDXLPLA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].O.[Cs+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3CsO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.938 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
